molecular formula C22H19N3O B5986610 2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol

2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol

Cat. No. B5986610
M. Wt: 341.4 g/mol
InChI Key: PYMORHQBGLNIKU-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MBIMP, and it belongs to the class of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of MBIMP is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, proteins, and enzymes. MBIMP has been shown to bind to DNA and induce DNA damage, which leads to apoptosis in cancer cells. It also interacts with various proteins involved in cell signaling pathways, which results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MBIMP has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases. MBIMP also inhibits the production of reactive oxygen species, which leads to the reduction of oxidative stress. Additionally, MBIMP has been reported to modulate the expression of various genes involved in cancer cell proliferation and inflammation.

Advantages and Limitations for Lab Experiments

MBIMP has several advantages as a potential therapeutic agent. It exhibits potent anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. MBIMP has also been shown to have low toxicity in animal studies, which indicates its safety profile. However, there are some limitations to using MBIMP in lab experiments. Its solubility in water is limited, which makes it difficult to administer in vivo. Additionally, the mechanism of action of MBIMP is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on MBIMP. One potential direction is to optimize its synthesis method to obtain higher yields and purity. Another direction is to investigate its potential as a combination therapy with other anticancer agents. Further studies are also needed to elucidate the mechanism of action of MBIMP and its interaction with cellular targets. Additionally, in vivo studies are needed to evaluate its safety and efficacy in animal models. Finally, the development of MBIMP as a potential therapeutic agent for clinical use requires further investigation.

Synthesis Methods

The synthesis of MBIMP involves the reaction of 1-(4-methylbenzyl)-1H-benzimidazole-2-amine with salicylaldehyde in the presence of a suitable catalyst. The resulting product is purified by recrystallization to obtain pure MBIMP. This synthesis method has been reported in various research articles, and it has been optimized to obtain high yields of MBIMP.

Scientific Research Applications

MBIMP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antitumor, anti-inflammatory, and antioxidant properties. MBIMP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest. MBIMP has been reported to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals.

properties

IUPAC Name

2-[(E)-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-16-10-12-17(13-11-16)15-25-20-8-4-3-7-19(20)24-22(25)23-14-18-6-2-5-9-21(18)26/h2-14,26H,15H2,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMORHQBGLNIKU-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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